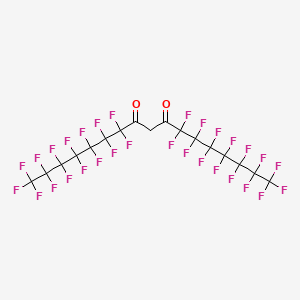
2,4-Dichlorophenethyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenethyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenethyl isocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenethyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloroaniline with phosgene (COCl2). The reaction proceeds as follows:
C6H3Cl2NH2+COCl2→C6H3Cl2NCO+2HCl
This method requires careful handling due to the toxicity of phosgene .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea as reagents to form carbamates, which are then thermally decomposed to yield isocyanates .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts.
Amines: Primary and secondary amines react readily under mild conditions.
Major Products
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenethyl isocyanate is used in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,4-dichlorophenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic sites on molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in various chemical synthesis processes .
Comparación Con Compuestos Similares
Similar Compounds
Toluene Diisocyanate (TDI): Widely used in the production of polyurethane foams.
Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams and elastomers.
Hexamethylene Diisocyanate (HDI): Used in the production of non-yellowing polyurethane coatings.
Uniqueness
2,4-Dichlorophenethyl isocyanate is unique due to the presence of chlorine atoms, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound in specific chemical synthesis applications where such properties are desired .
Propiedades
IUPAC Name |
2,4-dichloro-1-(2-isocyanatoethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBPHFFZTSTTKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407792 |
Source


|
| Record name | 2,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-41-6 |
Source


|
| Record name | 2,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorophenethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)


![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)


![3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)



